molecular formula C22H20N6O5S B2640962 N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 896322-13-7

N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2640962
CAS No.: 896322-13-7
M. Wt: 480.5
InChI Key: ADOIOHQPVQFZFW-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazolo[3,2-b][1,2,4]triazole core with methoxyphenyl and nitrophenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the reaction.

    Attachment of the Methoxyphenyl Group: This step can be achieved through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced using a suitable methoxyphenyl halide in the presence of a base such as potassium carbonate (K2CO3).

    Introduction of the Nitrophenyl Group: This step involves the coupling of the nitrophenyl group to the core structure, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through the reaction of the intermediate compound with oxalyl chloride (COCl)2 in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: Halides, bases (K2CO3, NaOH), acids (HCl, H2SO4)

Major Products Formed

    Oxidation: Corresponding carboxylic acids, ketones, or aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

Mechanism of Action

The mechanism of action of N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-chlorophenyl)oxalamide
  • N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-bromophenyl)oxalamide

Uniqueness

N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is unique due to the presence of both methoxyphenyl and nitrophenyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5S/c1-13-18(34-22-25-19(26-27(13)22)14-7-9-15(33-2)10-8-14)11-12-23-20(29)21(30)24-16-5-3-4-6-17(16)28(31)32/h3-10H,11-12H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOIOHQPVQFZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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